2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(2-(2-oxopyrimidin-1(2H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H21N3O4 and its molecular weight is 343.383. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Characterization
Research has highlighted the synthesis and crystal structure of related compounds, demonstrating advanced techniques like single-crystal X-ray diffraction for detailed structural analysis. For instance, a study synthesized a compound with a closely related structure, employing NMR, RMS, and X-ray diffraction, revealing its monoclinic crystal system and various intermolecular interactions that contribute to its stability and potential biological activities. The intramolecular hydrogen bond and weak π-π interactions suggest intricate molecular interactions (Hu Jingqian et al., 2016).
Biological Activity and Applications
The synthesis of benzodifuranyl and other derivatives from compounds like visnagenone and khellinone has been explored for their anti-inflammatory and analgesic properties. Novel compounds have demonstrated significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
In addition, the antimicrobial activities of pyrimidinone and oxazinone derivatives, synthesized using various starting materials, have been investigated, showing promising antibacterial and antifungal effects. This research indicates potential applications in developing new antimicrobial agents (Hossan et al., 2012).
Advanced Imaging Applications
A novel series of compounds, including related structures, have been developed as selective ligands for imaging the translocator protein (18 kDa) with PET, highlighting their potential in biomedical imaging and diagnostics. The synthesis process has been automated, providing high purity and specific radioactivity, which could significantly contribute to medical imaging and neuroscience research (Dollé et al., 2008).
The synthesis and evaluation of various derivatives for their insecticidal and antimicrobial potentials have also been explored, contributing to the development of new agrochemicals and antimicrobial agents (Deohate et al., 2020).
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-(2-oxopyrimidin-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-18(2)11-13-5-3-6-14(16(13)25-18)24-12-15(22)19-8-10-21-9-4-7-20-17(21)23/h3-7,9H,8,10-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRFKAXYPCTIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCCN3C=CC=NC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.